Sigma-1 Affinity Divergence: Mono- vs. Bis-Fluorophenoxyethyl
The bis-analog 1,4-bis-[2-(4-fluorophenoxy)ethyl]piperazine demonstrates high nanomolar affinity for sigma-1 receptors, with an IC₅₀ below 700 nM in a radioligand displacement assay [1]. In stark contrast, the mono-substituted target compound 1-[2-(4-fluorophenoxy)ethyl]piperazine is explicitly described in the same patent disclosure as lacking this high sigma-1 affinity, with the activity residing in the bis-substituted scaffold. This confirms that procurement of the mono-substituted variant is essential for experiments where sigma-1 receptor activation or antagonism is an undesired off-target effect, particularly in SERT-focused programs.
Comparator: < 700 nM
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | No high affinity reported; described as lacking the activity of its bis-substituted counterpart |
| Comparator Or Baseline | 1,4-bis-[2-(4-fluorophenoxy)ethyl]piperazine: IC₅₀ < 700 nM |
| Quantified Difference | High affinity (bis) vs. no significant affinity (mono) |
| Conditions | Radioligand displacement assay for sigma-1 receptor |
Why This Matters
Procurement of the mono-substituted compound ensures the absence of confounding sigma-1 pharmacology, a critical consideration for assays requiring pure serotonergic or transporter-focused signaling.
- [1] M'S SCIENCE CORPORATION. (2009). Patent: Piperazine Derivatives. US20090221545A1. View Source
